![molecular formula C14H13NO B1585414 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol CAS No. 4014-77-1](/img/structure/B1585414.png)

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

概要

説明

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, also known as Iminodibenzyl, is a tricyclic amine with a seven-membered ring . It has a molecular weight of 195.2597 . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

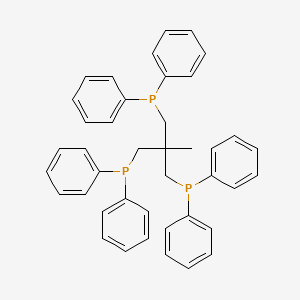

The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol involves the attachment of donor groups at different positions of the central core . For instance, triphenylamine (TPA) and carbazole (CZ) have been attached to study the effect of the variation of substructures .Molecular Structure Analysis

The molecular structure of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .Chemical Reactions Analysis

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It is also used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .Physical And Chemical Properties Analysis

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol has a molecular weight of 195.2597 . It has excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C .科学的研究の応用

SIRT2 Inhibitors

The compound has been used in the discovery of novel SIRT2 inhibitors . SIRT2 is a member of the sirtuins, a family of NAD±dependent histone deacetylases, which are potential targets for treating diseases such as cancer and neurodegeneration . The compound was part of a small-molecule compound library used to discover a hit molecule with an IC50 of 18 μM against SIRT2 .

Synthesis of Pharmacologically Important Derivatives

The compound can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . These derivatives could have potential applications in various therapeutic areas.

Synthesis of Key Intermediates

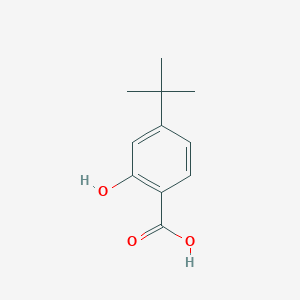

It can be used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one , a key intermediate used in the preparation of aminophenol derivatives. Aminophenols are important compounds in the pharmaceutical industry, used in the synthesis of paracetamol and other drugs.

Synthesis of Dibenzazepine Derivatives

The compound is used in the synthesis of dibenzazepine derivatives . These derivatives could have potential applications in medicinal chemistry.

Anticancer Activity

A novel series of 5-[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]-10,11-dihydro-5H-dibenzo[b,f]azepine derivatives were synthesized using the compound . These derivatives were evaluated for their cytotoxicity against a panel of three cancer cell lines .

Chemical Structure Analysis

The compound’s chemical structure has been analyzed and documented in databases like the NIST Chemistry WebBook . This information is crucial for researchers in various fields, including medicinal chemistry, drug discovery, and materials science.

Safety And Hazards

将来の方向性

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol has been used to design and synthesize three novel host materials (D-PY, S-CZ, and S-TPA) based on the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif . These materials showed promising results in the development of highly efficient green and red organic light-emitting diodes . This work demonstrated a promising design strategy for host materials via the incorporation of the AZ unit .

特性

IUPAC Name |

6,11-dihydro-5H-benzo[b][1]benzazepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,14-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKCAMZGRRHFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2NC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346309 | |

| Record name | 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | |

CAS RN |

4014-77-1 | |

| Record name | 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

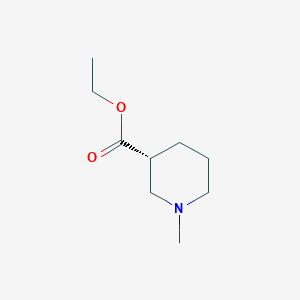

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)